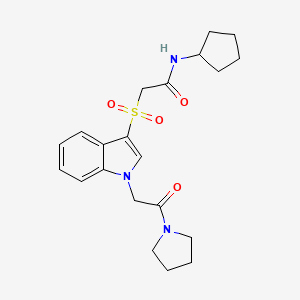
N-cyclopentyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
This compound features a multifaceted structure combining an indole core modified with a sulfonyl group, a pyrrolidin-1-yl ethyl ketone moiety, and a cyclopentyl-substituted acetamide.
Properties
IUPAC Name |
N-cyclopentyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c25-20(22-16-7-1-2-8-16)15-29(27,28)19-13-24(18-10-4-3-9-17(18)19)14-21(26)23-11-5-6-12-23/h3-4,9-10,13,16H,1-2,5-8,11-12,14-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIQHWINYJLAOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Indole-Based Acetamides with Heterocyclic Substituents
- Compound (b) from : 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide Structural Differences: Replaces the sulfonyl group with a 4-chlorobenzoyl group and substitutes the cyclopentyl acetamide with a pyridin-3-yl ethyl chain. Functional Implications: Demonstrated as a non-azole CYP51 inhibitor for parasitic infections, highlighting the role of pyridine in enhancing binding to heme-containing enzymes. The absence of a sulfonyl group may reduce solubility compared to the target compound .
N-((1-(Phenyl-sulfonyl)-1H-indol-3-yl)methyl)acetamide ()
- Structural Differences : Features a phenyl sulfonyl group instead of the pyrrolidinyl ethyl ketone and lacks the cyclopentyl substitution.
- Functional Implications : Spectroscopic studies indicate strong electronic interactions due to the sulfonyl group, suggesting similarities in solubility and stability with the target compound. However, the absence of the pyrrolidinyl group may alter pharmacokinetic profiles .
Pyrrolidinyl and Cyclic Substituent Variations
2-(2-Oxopyrrolidin-1-yl)acetamide ()
- Structural Differences : A simpler analogue lacking the indole and sulfonyl groups.
- Functional Implications : Safety data indicate moderate acute toxicity (H302, H317), suggesting that the pyrrolidinyl moiety in the target compound may require additional structural modifications to mitigate similar hazards .
- 2-(1-Cyclopent-2-enyl-1H-indol-3-yl)-N-(2-(1H-indol-3-yl)ethyl)-2-oxoacetamide (: IGERUH) Structural Differences: Contains a cyclopentenyl-indole and a second indole ethyl group instead of the sulfonyl and pyrrolidinyl groups.
Anti-inflammatory and Analgesic Analogues
- (E)-2-phenyl-N'-((1-(2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)methylene)quinolin-4-carbohydrazide (: 6a) Structural Differences: Incorporates a quinoline-hydrazide scaffold linked to the pyrrolidinyl ethyl indole. Functional Implications: Demonstrated anti-inflammatory activity, suggesting that the pyrrolidinyl ethyl group in the target compound could similarly modulate inflammatory pathways. However, the hydrazide linker in 6a may introduce instability compared to the acetamide in the target compound .
Pharmacological and Physicochemical Properties
Pharmacological Activity
- Target Compound : Hypothesized to interact with enzymes or receptors via its sulfonyl group (polar interactions) and indole core (hydrophobic binding). The pyrrolidinyl group may enhance blood-brain barrier penetration.
- Analogues :
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


